molecular formula C14H8F9N5O2 B12492628 N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide

N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide

Cat. No.: B12492628
M. Wt: 449.23 g/mol
InChI Key: FIOJUKVLWZIQHT-UHFFFAOYSA-N
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Description

N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a pyrazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. The initial step often includes the formation of the hydrazone derivative from 3,5-bis(trifluoromethyl)benzaldehyde and hydrazine. This intermediate is then reacted with a pyrazolidinone derivative under specific conditions to form the final product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrazolidinone core may interact with cellular pathways, modulating biological processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide is unique due to its multiple trifluoromethyl groups and pyrazolidinone core, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H8F9N5O2

Molecular Weight

449.23 g/mol

IUPAC Name

N-[4-[[3,5-bis(trifluoromethyl)phenyl]diazenyl]-2-methyl-5-oxo-1H-pyrazol-3-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C14H8F9N5O2/c1-28-9(24-11(30)14(21,22)23)8(10(29)27-28)26-25-7-3-5(12(15,16)17)2-6(4-7)13(18,19)20/h2-4H,1H3,(H,24,30)(H,27,29)

InChI Key

FIOJUKVLWZIQHT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N1)N=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

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